1-(4-chlorophenyl)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclopentane-1-carboxamide 1-(4-chlorophenyl)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclopentane-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 2320686-95-9
VCID: VC6599701
InChI: InChI=1S/C25H31ClN4O/c26-20-9-7-19(8-10-20)25(13-3-4-14-25)24(31)27-21-11-15-30(16-12-21)23-17-18-5-1-2-6-22(18)28-29-23/h7-10,17,21H,1-6,11-16H2,(H,27,31)
SMILES: C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C4(CCCC4)C5=CC=C(C=C5)Cl
Molecular Formula: C25H31ClN4O
Molecular Weight: 439

1-(4-chlorophenyl)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclopentane-1-carboxamide

CAS No.: 2320686-95-9

Cat. No.: VC6599701

Molecular Formula: C25H31ClN4O

Molecular Weight: 439

* For research use only. Not for human or veterinary use.

1-(4-chlorophenyl)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclopentane-1-carboxamide - 2320686-95-9

Specification

CAS No. 2320686-95-9
Molecular Formula C25H31ClN4O
Molecular Weight 439
IUPAC Name 1-(4-chlorophenyl)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclopentane-1-carboxamide
Standard InChI InChI=1S/C25H31ClN4O/c26-20-9-7-19(8-10-20)25(13-3-4-14-25)24(31)27-21-11-15-30(16-12-21)23-17-18-5-1-2-6-22(18)28-29-23/h7-10,17,21H,1-6,11-16H2,(H,27,31)
Standard InChI Key VZDGJPZSOCARCS-UHFFFAOYSA-N
SMILES C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C4(CCCC4)C5=CC=C(C=C5)Cl

Introduction

1-(4-Chlorophenyl)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclopentane-1-carboxamide is a complex organic compound that integrates several pharmacologically important structural elements, including a piperidine moiety, a tetrahydrocinnoline derivative, and a chlorophenyl group. This compound is of interest in medicinal chemistry due to its potential biological activities and interactions with biological targets.

Synthesis and Chemical Reactions

The synthesis of 1-(4-Chlorophenyl)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclopentane-1-carboxamide likely involves multiple steps, including the formation of the piperidine and tetrahydrocinnoline moieties, followed by their coupling with the chlorophenyl group and the cyclopentane ring. The compound can participate in various chemical reactions, such as nucleophilic substitution or amidation reactions, which are crucial for modifying its structure to enhance biological activity or selectivity.

Biological Activity and Potential Applications

Compounds with similar structures, such as those containing piperidine and tetrahydrocinnoline derivatives, have shown diverse pharmacological effects. These include potential applications in the treatment of neurological disorders or as biochemical probes. The presence of the chlorophenyl group may enhance interactions with specific biological targets, such as receptors or enzymes.

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